O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt
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Overview
Description
Sodium 3-((ethoxycarbonothioyl)thio)propane-1-sulfonate is a chemical compound with the molecular formula C6H11NaO4S3. It is known for its unique structure, which includes both sulfonate and dithiocarbonate functional groups. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((ethoxycarbonothioyl)thio)propane-1-sulfonate typically involves the reaction of 3-mercaptopropane-1-sulfonic acid with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of sodium ethoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity. The final product is usually purified by recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((ethoxycarbonothioyl)thio)propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxycarbonothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Sodium 3-((ethoxycarbonothioyl)thio)propane-1-sulfonate has a wide range of applications in scientific research:
Biology: Employed in biochemical assays and as a labeling reagent for proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Sodium 3-((ethoxycarbonothioyl)thio)propane-1-sulfonate involves its ability to interact with various molecular targets through its functional groups. The sulfonate group can form strong ionic interactions with positively charged sites, while the dithiocarbonate group can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to modify the activity of enzymes, proteins, and other biomolecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-((ethoxythioxomethyl)thio)propane-1-sulfonate
- Potassium 3-((ethoxycarbonothioyl)sulfanyl)-1-propanesulfonate
- O-Ethyl-S-(3-sulfopropyl)-dithiocarbonate potassium salt
Uniqueness
Sodium 3-((ethoxycarbonothioyl)thio)propane-1-sulfonate is unique due to its specific combination of sulfonate and dithiocarbonate groups, which confer distinct reactivity and functional properties. This makes it particularly useful in applications requiring both ionic and covalent interactions .
Properties
CAS No. |
93894-04-3 |
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Molecular Formula |
C6H11NaO4S3 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
sodium;3-ethoxycarbothioylsulfanylpropane-1-sulfonate |
InChI |
InChI=1S/C6H12O4S3.Na/c1-2-10-6(11)12-4-3-5-13(7,8)9;/h2-5H2,1H3,(H,7,8,9);/q;+1/p-1 |
InChI Key |
TWBLZQKNRCLHCV-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=S)SCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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